1-Bromo-3-isopropyl-5-methoxybenzene

Boiling Point Physical Property Thermal Stability

1-Bromo-3-isopropyl-5-methoxybenzene (CAS: 1204344-29-5) is a halogenated aromatic compound with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol. It is a substituted benzene derivative featuring a bromine atom, an isopropyl group, and a methoxy group on the aromatic ring.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 1204344-29-5
Cat. No. B3221108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-isopropyl-5-methoxybenzene
CAS1204344-29-5
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)Br)OC
InChIInChI=1S/C10H13BrO/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3
InChIKeyADTXKPZLALORFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-isopropyl-5-methoxybenzene (CAS 1204344-29-5) Technical Specifications and Procurement Overview


1-Bromo-3-isopropyl-5-methoxybenzene (CAS: 1204344-29-5) is a halogenated aromatic compound with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol . It is a substituted benzene derivative featuring a bromine atom, an isopropyl group, and a methoxy group on the aromatic ring . Commercially available from suppliers such as Sigma-Aldrich and Chemscene, this compound is typically supplied as a liquid with a purity of 97% and is recommended for storage at 2-8°C . The compound is widely utilized as a versatile building block in organic synthesis, particularly for cross-coupling reactions and the preparation of more complex molecular architectures .

Why 1-Bromo-3-isopropyl-5-methoxybenzene Cannot Be Substituted with Generic Bromoarenes


Generic substitution of 1-bromo-3-isopropyl-5-methoxybenzene with structurally similar bromoarenes is not advisable due to quantifiable differences in key physicochemical properties that directly impact reaction outcomes and application suitability. The unique combination of electron-donating methoxy and sterically demanding isopropyl substituents on the aromatic ring confers a distinct LogP value, boiling point, and density compared to simpler analogs like 1-bromo-3-isopropylbenzene or 1-bromo-3-methoxybenzene [1][2][3]. These differences can significantly alter solubility, reaction kinetics, and chromatographic behavior, potentially leading to failed syntheses or inconsistent results in downstream applications. The specific substitution pattern is critical for maintaining the desired steric and electronic environment in target molecules, and substituting a generic analog may result in a different conformational profile or binding affinity, particularly in medicinal chemistry contexts . The quantitative evidence presented below delineates these critical differentiators.

Quantitative Differentiation of 1-Bromo-3-isopropyl-5-methoxybenzene (1204344-29-5) from Structural Analogs


Boiling Point Comparison: 1-Bromo-3-isopropyl-5-methoxybenzene vs. Simpler Bromoarenes

The boiling point of 1-bromo-3-isopropyl-5-methoxybenzene is significantly higher than that of its simpler structural analogs, 1-bromo-3-isopropylbenzene and 1-bromo-3-methoxybenzene. This increased boiling point, measured at 251.8±28.0°C at 760 mmHg [1], compared to approximately 210°C for 1-bromo-3-isopropylbenzene and 210-211°C for 1-bromo-3-methoxybenzene , indicates stronger intermolecular interactions. This property is a direct consequence of the combined presence of both isopropyl and methoxy substituents, which increase the molecular weight and polarizability of the compound. The higher boiling point can be advantageous in high-temperature reactions or distillations, where simpler analogs might evaporate prematurely or require more controlled conditions.

Boiling Point Physical Property Thermal Stability

Lipophilicity (LogP) Comparison: Tuning Polarity with 1-Bromo-3-isopropyl-5-methoxybenzene

The calculated partition coefficient (LogP) of 1-bromo-3-isopropyl-5-methoxybenzene is 3.5811 , which falls between the LogP values of its two simpler analogs: 1-bromo-3-isopropylbenzene (LogP 4.33) and 1-bromo-3-methoxybenzene (LogP 3.03) [1]. This intermediate lipophilicity is a direct result of the molecule's unique substitution pattern, where the highly lipophilic isopropyl group is balanced by the more polar methoxy group. A LogP of 3.58 suggests that the compound is sufficiently lipophilic to cross biological membranes while retaining enough polarity for reasonable aqueous solubility, a balance often sought in drug discovery and agrochemical development.

LogP Lipophilicity Solubility Medicinal Chemistry

Physical State and Density: 1-Bromo-3-isopropyl-5-methoxybenzene vs. 1-Bromo-3-methoxybenzene

1-Bromo-3-isopropyl-5-methoxybenzene is a liquid at room temperature with a density of 1.3±0.1 g/cm³ [1]. In contrast, 1-bromo-3-methoxybenzene is reported as a liquid with a significantly higher density of approximately 1.477-1.49 g/mL [2]. The lower density of the target compound is attributable to the presence of the bulky isopropyl group, which disrupts efficient molecular packing compared to the more planar, unsubstituted analog. This difference in density is a measurable property that impacts handling, volume-to-weight calculations, and potential phase behavior in reaction mixtures.

Density Physical State Material Properties

Synthetic Versatility: Evidence for Cross-Coupling Utility of 1-Bromo-3-isopropyl-5-methoxybenzene

While direct, head-to-head kinetic data comparing this specific compound to analogs in cross-coupling reactions is limited in the public domain, the compound's established role as a substrate in Suzuki and related Pd-catalyzed reactions provides strong supporting evidence for its utility . The presence of the bromine atom at a meta position relative to both the isopropyl and methoxy groups creates a unique steric and electronic environment. This substitution pattern is of particular interest for the synthesis of sterically hindered biaryl motifs, which are common in bioactive molecules [1]. Class-level inference from the reactivity of substituted aryl bromides suggests that the electron-donating methoxy group should deactivate the ring towards oxidative addition compared to an unsubstituted or electron-deficient aryl bromide, while the ortho-isopropyl group may introduce steric hindrance, potentially requiring tailored catalytic conditions for optimal yields [2].

Cross-Coupling Suzuki-Miyaura Building Block

Procurement-Driven Applications for 1-Bromo-3-isopropyl-5-methoxybenzene (1204344-29-5)


Synthesis of Sterically Hindered Biaryl Scaffolds via Suzuki-Miyaura Coupling

The unique steric and electronic properties of 1-bromo-3-isopropyl-5-methoxybenzene make it an ideal coupling partner for the synthesis of ortho-substituted biaryls, a motif prevalent in pharmaceuticals and agrochemicals [1]. Its LogP of 3.58 and boiling point of 251.8°C [2] indicate that it will behave predictably in standard Suzuki reaction conditions and can be easily purified from the product mixture via column chromatography or distillation. Procurement of this specific compound is justified when a synthetic route requires a coupling partner that installs both an isopropyl and a methoxy group on the same aromatic ring, a task that would require multiple steps if starting from simpler precursors.

Building Block for Structure-Activity Relationship (SAR) Studies in Drug Discovery

In medicinal chemistry, the intermediate LogP of 3.58 (compared to 4.33 for the non-methoxy analog and 3.03 for the non-isopropyl analog) [3] provides a valuable tool for fine-tuning the lipophilicity of lead compounds. Substituting a more lipophilic or more polar analog could shift a compound's LogP outside of the optimal range for oral bioavailability (typically LogP 1-5) [4]. This quantifiable difference in physicochemical property justifies the procurement of 1-bromo-3-isopropyl-5-methoxybenzene over simpler, cheaper alternatives for projects where precise control over LogP is a critical design parameter.

Preparation of Functionalized Aromatics via Halogen-Metal Exchange

As demonstrated in the synthesis of 3-isopropyl-5-methoxybenzaldehyde, 1-bromo-3-isopropyl-5-methoxybenzene can undergo halogen-metal exchange with n-butyllithium at low temperatures . The resulting organolithium species can then be quenched with various electrophiles, providing a versatile entry into a wide range of 3-isopropyl-5-methoxyphenyl derivatives. The compound's liquid physical state and density of 1.3 g/cm³ [2] facilitate accurate liquid handling for these sensitive stoichiometric reactions. For researchers seeking a convenient, liquid building block to introduce this specific substitution pattern, this compound offers a more direct route compared to alternative synthetic strategies.

Use as a Reference Standard or Internal Standard in Analytical Method Development

The well-defined and reproducible physicochemical properties of 1-bromo-3-isopropyl-5-methoxybenzene, including its distinct boiling point (251.8°C) [2], density (1.3 g/cm³) [2], and LogP (3.58) , make it a suitable candidate for use as a reference standard in gas chromatography (GC) or high-performance liquid chromatography (HPLC) method development. Its unique retention time, which is predictable based on its LogP and boiling point, can serve as a benchmark for calibrating systems or identifying unknown compounds in complex mixtures. Procuring this compound from a reputable vendor with a certificate of analysis (e.g., 97% purity from Sigma-Aldrich ) ensures the traceability and reliability required for analytical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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